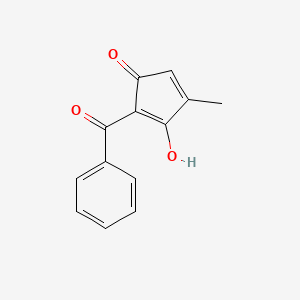![molecular formula C11H11NO2 B14190199 (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one CAS No. 919770-42-6](/img/structure/B14190199.png)
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is a chiral compound with a furan ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a furan ring makes it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of gold-catalyzed cyclizations of diols and triols to form the furan ring . These methods often require precise control of reaction conditions, including temperature and pH, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, can enhance the efficiency of the cyclization process . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-furandicarboxylic acid, a valuable intermediate in polymer synthesis .
Aplicaciones Científicas De Investigación
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxyfuran-2(5H)-one: This compound shares the furan ring structure but has a hydroxyl group instead of an amino group.
2(5H)-Furanone: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is unique due to the presence of both an amino group and a chiral center, which allows for a wide range of chemical modifications and applications. Its ability to participate in various types of reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
919770-42-6 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2R)-2-[(S)-amino(phenyl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H11NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-7,9,11H,12H2/t9-,11+/m1/s1 |
Clave InChI |
DVOFOTOWYSYDDQ-KOLCDFICSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]([C@H]2C=CC(=O)O2)N |
SMILES canónico |
C1=CC=C(C=C1)C(C2C=CC(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)



![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)



